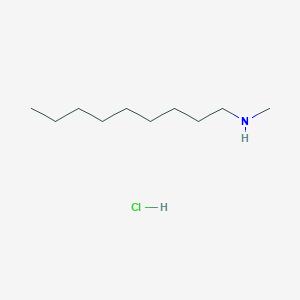

Methyl(nonyl)amine hydrochloride

描述

Methyl(nonyl)amine hydrochloride is a derivative of methylamine, where a hydrogen atom is replaced by a nonyl group . It is sold as a solution in various solvents or as an anhydrous form in pressurized containers . It is used as a building block for the synthesis of numerous commercially available compounds .

Synthesis Analysis

Methyl(nonyl)amine hydrochloride can be synthesized by converting the respective amine into its hydrochloride salt. This involves adding methanolic HCl to the ether solution of the respective amine and stirring at room temperature .

Molecular Structure Analysis

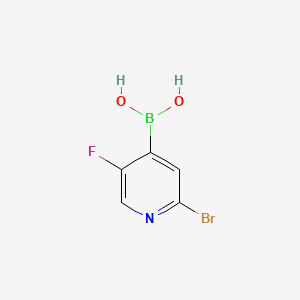

The molecular formula of Methyl(nonyl)amine hydrochloride is C10H23N•HCl, with a molecular weight of 193.76 . The N-H stretching absorption in the infrared spectrum of an amine is observed in the 3400 to 3500 cm-1 region .

Chemical Reactions Analysis

Amines, including Methyl(nonyl)amine hydrochloride, can undergo various reactions such as reaction with acid chlorides to form amides, and conversion to alkenes via a Hofmann elimination .

科学研究应用

Catalysis and Biomass Conversion

Amines are crucial intermediates in the chemical industry, with applications in producing agrochemicals, pharmaceuticals, detergents, and polymers. The catalytic amination of biomass-based alcohols into amines is a significant area of research, highlighting the role of amines in sustainable chemistry. This process is attractive due to water being the main byproduct, demonstrating the importance of amines in developing eco-friendly synthesis methods (Pera‐Titus & Shi, 2014).

Transition Metal-Catalyzed Syntheses

The synthesis of amines via homogeneous transition metal-catalyzed hydrosilylation methods represents another critical application. This comprehensive review on amine preparation underscores the versatility of amines in chemical synthesis, including reductive amination and the use of CO2 as a C1 building block in N-methylation of amines (Li, Sortais, & Darcel, 2016).

Nanotechnology

Amines play a pivotal role in nanotechnology, particularly in the synthesis of metal nanoparticles. For example, amines act as reductants and capping agents in gold nanoparticle synthesis, where oxidative polymerization of the amine coincides with nanoparticle formation, suggesting potential applications in creating robust nanostructures (Subramaniam, Tom, & Pradeep, 2005).

Corrosion Inhibition

Amines are effective corrosion inhibitors for metals in acidic environments. Research on amine derivative compounds as corrosion inhibitors highlights their potential in protecting materials, with implications for industrial applications in metal preservation (Boughoues et al., 2020).

Environmental Applications

Aminated materials, such as aminated pumpkin seed powder, have been explored for environmental applications like dye adsorption from aqueous solutions. These studies demonstrate the utility of amines in water treatment and pollution mitigation efforts (Subbaiah & Kim, 2016).

安全和危害

属性

IUPAC Name |

N-methylnonan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N.ClH/c1-3-4-5-6-7-8-9-10-11-2;/h11H,3-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYMRFOEPNGDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl(nonyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid](/img/structure/B1522024.png)

![2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B1522028.png)

![4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one](/img/structure/B1522032.png)

![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride](/img/structure/B1522039.png)

![1-[4-(Methylsulfonyl)phenyl]-1-propanamine](/img/structure/B1522041.png)